1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone
Overview
Description
“1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Scientific Research Applications
Therapeutic Potential
Imidazole, a five-membered heterocyclic moiety, is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Antimicrobial Potential
Benzimidazole is a heterocyclic moiety whose derivatives are present in many bioactive compounds and possess diverse biological and clinical applications . Benzimidazole agents are vital pharmacophores and privileged sub-structures in the chemistry of medicine . They have received much interest in drug discovery because benzimidazoles exhibited enormous significance .
Anti-Inflammatory and Antipyretic Potential
Imidazole derivatives have been reported to show anti-inflammatory and antipyretic activities . These properties make them potentially useful in the treatment of conditions characterized by inflammation and fever. However, the specific methods of application and experimental procedures would depend on the exact derivative being used and the condition being treated .
Antitumor Potential
Imidazole derivatives have also been reported to show antitumor activities . This suggests that they could potentially be used in the treatment of various types of cancer. The specific methods of application and experimental procedures would likely involve the use of these compounds in combination with other cancer treatments, and would depend on the type of cancer being treated .
Antidiabetic Potential
Imidazole derivatives have been reported to show antidiabetic activities . This suggests that they could potentially be used in the treatment of diabetes. The specific methods of application and experimental procedures would likely involve the use of these compounds in combination with other diabetes treatments, and would depend on the specific type of diabetes being treated .
Antiviral Potential
Benzimidazole derivatives have been reported to show antiviral activities . This suggests that they could potentially be used in the treatment of various viral infections. The specific methods of application and experimental procedures would likely involve the use of these compounds in combination with other antiviral treatments, and would depend on the specific type of viral infection being treated .
Antioxidant Potential
Imidazole derivatives have been reported to show antioxidant activities . This suggests that they could potentially be used in the treatment of conditions related to oxidative stress. The specific methods of application and experimental procedures would likely involve the use of these compounds in combination with other antioxidant treatments .
Anti-Amoebic and Antihelmintic Potential
Imidazole derivatives have been reported to show anti-amoebic and antihelmintic activities . This suggests that they could potentially be used in the treatment of amoebic infections and helminthic infestations. The specific methods of application and experimental procedures would likely involve the use of these compounds in combination with other anti-amoebic and antihelmintic treatments .
Antifungal and Ulcerogenic Potential
Imidazole derivatives have been reported to show antifungal and ulcerogenic activities . This suggests that they could potentially be used in the treatment of fungal infections and ulcers. The specific methods of application and experimental procedures would likely involve the use of these compounds in combination with other antifungal and ulcerogenic treatments .
Antihypertensive and Anticonvulsant Potential
Benzimidazole derivatives have been reported to show antihypertensive and anticonvulsant activities . This suggests that they could potentially be used in the treatment of hypertension and convulsive disorders. The specific methods of application and experimental procedures would likely involve the use of these compounds in combination with other antihypertensive and anticonvulsant treatments .
Antiparasitic and Antimalarial Potential
Benzimidazole derivatives have been reported to show antiparasitic and antimalarial activities . This suggests that they could potentially be used in the treatment of parasitic infections and malaria. The specific methods of application and experimental procedures would likely involve the use of these compounds in combination with other antiparasitic and antimalarial treatments .
Antimycobacterial Potential
Benzimidazole derivatives have been reported to show antimycobacterial activities . This suggests that they could potentially be used in the treatment of mycobacterial infections. The specific methods of application and experimental procedures would likely involve the use of these compounds in combination with other antimycobacterial treatments .
properties
IUPAC Name |
1-(2-methylbenzimidazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-11-9-5-3-4-6-10(9)12(7)8(2)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDLSSUMWIKXGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400836 | |
Record name | 1-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone | |
CAS RN |
14678-81-0 | |
Record name | 1-(2-Methyl-1H-benzimidazol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14678-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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